HU 433
Description
Contextualization within the Cannabinoid System Research
The cannabinoid system, also known as the endocannabinoid system (ECS), is a complex network involved in regulating a wide range of physiological processes, including mood, memory, appetite, pain sensation, and immune function. frontiersin.orgimrpress.com It comprises cannabinoid receptors (primarily CB₁ and CB₂), endogenous ligands (endocannabinoids like anandamide (B1667382) and 2-arachidonoyl glycerol), and the enzymes responsible for their synthesis and degradation. frontiersin.orgimrpress.comunipi.it
The discovery and cloning of the CB₁ and CB₂ receptors in the late 1980s and early 1990s marked a pivotal moment in cannabinoid research. frontiersin.orgimrpress.comnih.govwikipedia.org While CB₁ receptors are predominantly found in the central nervous system (CNS), mediating the psychoactive effects of cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC), CB₂ receptors are primarily located in peripheral tissues, particularly in cells of the immune system. nih.govfrontiersin.orgwikipedia.orgnih.gov The differential distribution of these receptors suggested distinct functional roles, prompting the need for selective ligands to dissect their individual contributions to various physiological and pathophysiological processes.
Historical Perspective of Selective Cannabinoid Ligand Discovery
The history of cannabinoid research dates back millennia with the use of Cannabis sativa for therapeutic purposes. nih.gov The isolation and characterization of key phytocannabinoids like Δ⁹-THC and cannabidiol (B1668261) (CBD) in the mid-20th century paved the way for understanding their interactions with biological targets. frontiersin.orgnih.gov The subsequent identification of cannabinoid receptors provided the molecular basis for the observed effects of these compounds. imrpress.comnih.gov
Early research often utilized non-selective cannabinoids that activated both CB₁ and CB₂ receptors, making it challenging to differentiate the effects mediated by each subtype. This highlighted the critical need for developing ligands that could selectively target either CB₁ or CB₂. The discovery and development of selective agonists and antagonists became a major focus in the field, enabling researchers to probe the specific functions of each receptor in isolation. unipi.itnih.govkcl.ac.uk HU-308 emerged from this effort to find compounds with high selectivity for one receptor subtype over the other.
Overview of HU-308 as a Research Tool
HU-308 is a synthetic cannabinoid developed in the laboratory of Raphael Mechoulam at the Hebrew University of Jerusalem. nucleos.comwikipedia.org It is characterized by its high selectivity and potency as a CB₂ receptor agonist. nih.govtocris.comrndsystems.com This selectivity is crucial for research purposes, as it allows scientists to activate CB₂ receptors specifically without significantly engaging CB₁ receptors, thus avoiding the psychoactive effects associated with CB₁ activation. nih.govfrontiersin.org
As a research tool, HU-308 has been instrumental in numerous studies investigating the physiological roles of the CB₂ receptor in various biological systems. Its use has provided valuable insights into the involvement of CB₂ receptors in processes such as inflammation, pain modulation, and immune responses. nih.govrndsystems.comfrontiersin.orgmdpi.com
Detailed research findings using HU-308 have demonstrated its binding affinity and functional activity at the CB₂ receptor. Studies have shown that HU-308 binds to the CB₂ receptor with a significantly higher affinity than to the CB₁ receptor. For example, reported Kᵢ values indicate a binding affinity of 22.7 ± 3.9 nM for CB₂ and > 10 μM for CB₁ receptors, demonstrating its selectivity profile. nih.govtocris.comrndsystems.com Furthermore, HU-308 has been shown to inhibit forskolin-stimulated cyclic AMP production in cells transfected with CB₂ receptors in a concentration-dependent manner, a characteristic signaling pathway for CB₂ receptor activation. nih.gov
The differential activity of HU-308 on cyclic AMP production in cells expressing CB₂ versus CB₁ receptors is a key finding supporting its selectivity. In CB₂-transfected cells, HU-308 effectively inhibited cyclic AMP production with an EC₅₀ value typically in the nanomolar range (e.g., 5.57 nM), while showing significantly less effect in CB₁-transfected cells even at much higher concentrations. nih.gov
The synthesis of HU-308 involves specific chemical reactions starting from precursor compounds. nih.gov Its chemical structure has been confirmed through various analytical techniques, including NMR, GC-MS, and high-resolution MS. nih.gov The compound exists as enantiomers, and while HU-308 has a specific configuration (3R, 4S, 6S), its enantiomer, HU-433, has been shown to exhibit different potency profiles in some biological assays despite similar CB₂ specificity. acs.orgpnas.org
The use of selective ligands like HU-308 has been critical in advancing the understanding of the distinct roles of CB₁ and CB₂ receptors in health and disease. unipi.it Research utilizing HU-308 continues to contribute to the characterization of CB₂-mediated effects and the exploration of its potential as a therapeutic target.
Here is a summary of key binding and functional data for HU-308:
| Receptor | Binding Affinity (Kᵢ) | Functional Potency (EC₅₀, cAMP inhibition) | Selectivity (CB₁/CB₂) |
| CB₂ | 22.7 ± 3.9 nM nih.govtocris.comrndsystems.com | 5.57 nM nih.govtocris.comrndsystems.com | > 440-fold acs.org |
| CB₁ | > 10 μM nih.govtocris.comrndsystems.com | Much less effective than on CB₂ nih.gov |
Note: The values presented are representative findings from the cited research and may vary slightly depending on the specific experimental conditions.
Pharmacological Characterization of HU-308
HU-308, also known by names such as onternabez, PPP-003, and ARDS-003, is a synthetic cannabinoid compound that has been extensively characterized for its pharmacological properties, particularly its interactions with cannabinoid receptors. wikipedia.orgnucleos.com Developed in the laboratory of Raphael Mechoulam, HU-308 is a derivative of cannabidiol (CBD). wikipedia.orgnucleos.com
Receptor Binding Profile and Selectivity
HU-308 is recognized for its potent and selective agonism at the cannabinoid receptor 2 (CB2). tocris.comnih.govpnas.orgfishersci.pt This selectivity is a key feature that distinguishes it from compounds that also interact significantly with the cannabinoid receptor 1 (CB1), which is primarily responsible for the psychoactive effects of many cannabinoids. wikipedia.orgnih.govpnas.orgacs.org
Cannabinoid Receptor 2 (CB2) Agonism
Research consistently demonstrates that HU-308 functions as an agonist at the CB2 receptor. nih.govpnas.orgacs.orgfrontiersin.orgmdpi.com Agonists bind to a receptor and activate it, triggering a downstream cellular response. Studies have shown that HU-308 can inhibit forskolin-stimulated cyclic AMP production in cells transfected with CB2 receptors, a characteristic effect of CB2 receptor activation. nih.govpnas.org This agonistic activity at CB2 is believed to underlie many of the observed effects of HU-308 in preclinical models. acs.orgfrontiersin.orgmdpi.com
Affinity and Efficacy at CB2 Receptors
HU-308 exhibits a notable binding affinity for the CB2 receptor. Reported Ki values for HU-308 at the CB2 receptor are in the low nanomolar range, specifically around 22.7 nM. tocris.comnih.govpnas.orgfishersci.pt This indicates a strong binding interaction with the receptor.
In terms of efficacy, HU-308 has been described as a relatively unbiased CB2 agonist. acs.org Efficacy refers to the ability of a ligand to activate a receptor and produce a functional response after binding. Studies measuring the inhibition of forskolin-stimulated cyclic AMP production in CB2-transfected cells have reported an EC50 value of approximately 5.57 nM for HU-308, with a significant maximal effect. tocris.comnih.govpnas.org Furthermore, investigations into effector recruitment, such as β-arrestin2 and Gαi, have shown that HU-308 can strongly recruit these effectors to human CB2 receptors in a concentration-dependent manner. acs.org
The enantiomer of HU-308, known as HU-433, has been shown to have a lower binding affinity for human CB2 compared to HU-308, but in some biological assays, it exhibits increased potency. acs.orgnih.govpnas.orgnih.gov This suggests a complex relationship between binding affinity and functional efficacy for these enantiomers. nih.govpnas.orgnih.gov
Here is a table summarizing key binding and efficacy data for HU-308 at CB2 receptors:
| Receptor | Binding Affinity (Ki) | Functional Efficacy (EC50) | Effect |
| Human CB2 | ~22.7 nM tocris.comnih.govpnas.orgfishersci.pt | ~5.57 nM tocris.comnih.govpnas.org | Inhibits forskolin-stimulated cAMP production, Recruits β-arrestin2 and Gαi nih.govpnas.orgacs.org |
Interactions with Other Cannabinoid Receptors (CB1, GPR55, etc.)
A crucial aspect of HU-308's pharmacological profile is its selectivity for CB2 over other cannabinoid receptors, particularly CB1. Studies consistently report that HU-308 has significantly lower affinity for the CB1 receptor compared to CB2. wikipedia.orgtocris.comnih.govpnas.orgfishersci.ptacs.org The Ki values for CB1 are typically reported as greater than 10 μM, indicating a selectivity of over 440-fold or even greater than 5,000 times for CB2 over CB1. wikipedia.orgtocris.comnih.govfishersci.ptacs.org This high selectivity for CB2 is important because it minimizes potential CB1-mediated psychoactive effects. wikipedia.orgnih.govpnas.orgacs.org In behavioral tests in mice, HU-308 shows no activity typically associated with CB1 activation, such as catalepsy or hypothermia, even at high doses. nih.govpnas.orgresearchgate.net
Beyond CB1 and CB2, the interaction of HU-308 with other receptors, such as GPR55, has also been investigated in academic contexts. While some cannabinoids interact with GPR55, selective CB2 agonists like HU-308 have been shown not to contribute to GPR55-mediated signaling, such as the phosphorylation of ERK1/2, at certain concentrations. acs.orgresearchgate.netmdpi.com However, there can be complex interactions and crosstalk between the signaling pathways of CB2 and other receptors like GPR55. mdpi.comnih.gov Some studies suggest that while HU-308 primarily targets CB2, other receptors like GPR55 and TRPV1 are targeted by other compounds like CBD, highlighting distinct pharmacological profiles. researchgate.net
Off-target Receptor Profiling (Academic Context)
Ligand-Receptor Interactions and Molecular Modeling Studies
Understanding the precise interactions between HU-308 and the CB2 receptor at a molecular level is crucial for explaining its selectivity and efficacy. Molecular modeling studies have been employed to investigate how HU-308 binds to and interacts with the CB2 receptor. nih.govpnas.orgnih.govbiocrick.commdpi.com
Molecular modeling analyses suggest that HU-308 and its enantiomer, HU-433, may have different binding conformations within the CB2 receptor. nih.govpnas.orgnih.govbiocrick.com These differences in orientation relative to the binding site could potentially contribute to the observed differences in binding affinity and biological potency between the enantiomers. nih.govpnas.orgnih.gov
Structural Determinants of CB2 Selectivity
The structural features of HU-308 are key to its selective binding to the CB2 receptor. While specific detailed structural determinants from molecular modeling studies were not extensively detailed in the provided snippets beyond the general concept of different binding conformations for enantiomers, the chemical structure of HU-308, a bicyclic compound derived from cannabidiol, is inherently linked to its receptor interactions. wikipedia.orgtocris.comfishersci.ptacs.orgmdpi.com The synthesis and characterization of HU-308 were aimed at creating a CB2-specific agonist. nih.govpnas.org Comparisons with other CB2 selective ligands, such as JWH-133 and HU-910, which also have terpene and resorcinol-derived moieties, highlight the importance of these structural elements in conferring CB2 selectivity. nih.govmdpi.com Further structural modifications of HU-308 have been explored to develop ligands with altered functional responses, such as inverse agonists, by introducing specific substituents that can influence interactions within the binding pocket and potentially restrict receptor activation. acs.org Molecular dynamics simulations can corroborate these structural insights by investigating how specific residues, such as Trp2586.48, are affected by ligand binding. acs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1220887-84-2 |
|---|---|
Molecular Formula |
C27H42O3 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
[(1R,4R,5R)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol |
InChI |
InChI=1S/C27H42O3/c1-8-9-10-11-12-26(2,3)19-14-23(29-6)25(24(15-19)30-7)20-13-18(17-28)21-16-22(20)27(21,4)5/h13-15,20-22,28H,8-12,16-17H2,1-7H3/t20-,21+,22-/m1/s1 |
InChI Key |
CFMRIVODIXTERW-BHIFYINESA-N |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)[C@@H]2C=C([C@@H]3C[C@H]2C3(C)C)CO)OC |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)C2C=C(C3CC2C3(C)C)CO)OC |
Synonyms |
icyclo(3.1.1)hept-2-ene-2-methanol, 4-(4-(1,1-dimethylheptyl)-2,6-dimethoxyphenyl)-6,6-dimethyl-, (1R,4S,5R)- HU 308 HU 433 HU-308 HU308 |
Origin of Product |
United States |
Pharmacological Characterization of Hu 308
Ligand-Receptor Interactions and Molecular Modeling Studies
Computational Modeling of HU-308 Binding
Computational modeling analyses have been employed to investigate the interaction of HU-308 with the CB2 receptor. Molecular modeling studies suggest that HU-308, along with its enantiomer HU-433, may adopt different binding conformations within the CB2 receptor. pnas.orgnih.gov One proposed conformation is potentially responsible for observed differences in binding affinity and downstream signaling, particularly concerning GTPγS binding and cyclic AMP synthesis. pnas.orgnih.gov This indicates that different ligands, even closely related enantiomers, might have distinct orientations within the same binding site, which could influence the specific signaling pathways activated. pnas.orgnih.gov In silico docking simulations have also suggested that HU-308 and its enantiomer HU-433 bind to the same orthosteric binding site on the CB2 receptor. acs.org Furthermore, computational modeling has been used in the identification of potential allosteric sites on the CB2 receptor, and studies have shown that in the presence of HU-308, an allosteric ligand can exhibit a positive allosteric effect in cyclic AMP experiments. acs.org This suggests that the specific orthosteric agonist, such as HU-308, can influence the interaction and effects of molecules binding to allosteric sites. acs.org
Signal Transduction Mechanisms
The activation of the CB2 receptor by agonists like HU-308 triggers a cascade of intracellular signaling pathways characteristic of G-protein coupled receptors (GPCRs). nih.govmdpi.comacs.org These pathways mediate the diverse pharmacological effects associated with CB2 activation.
G-Protein Coupled Receptor (GPCR) Signaling Pathways Activation
As a GPCR, the CB2 receptor, upon activation by HU-308, is capable of mediating conventional downstream signaling pathways. nih.gov Activation of CB2 by agonists causes the dissociation of Gαi/o and Gβγ subunits from the receptor. mdpi.com This dissociation is a key step in initiating downstream signaling events. HU-308 binding to CB2 leads to the activation of both Gαiβγ and Gαsβγ heterotrimers in primary human leukocytes. biorxiv.orgacs.org This dual coupling to Gαi and Gαs is notable, as Gαi typically inhibits adenylyl cyclase, while Gαs stimulates it. biorxiv.orgacs.org
Cyclic AMP Modulation
One of the well-characterized downstream effects of CB2 receptor activation, particularly via Gαi coupling, is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. pnas.orgnih.govpnas.org HU-308 has been shown to inhibit forskolin-stimulated cyclic AMP production in cells transfected with CB2 receptors in a concentration-dependent manner. pnas.orgnih.gov In CB2-transfected cells, HU-308 inhibited forskolin-stimulated cyclic AMP production with a mean EC50 value of 5.57 nM. pnas.org In contrast, HU-308 showed much less inhibition of cyclic AMP production in CB1-transfected cells. pnas.orgnih.govpnas.org
However, studies in primary human leukocytes have revealed a more complex modulation of cAMP by HU-308. biorxiv.orgacs.org In these cells, HU-308 binding to CB2 leads to both Gαiβγ and Gαsβγ activation. biorxiv.orgacs.org The Gαi subunit inhibits adenylyl cyclase, while the Gαs subunit stimulates it. biorxiv.orgacs.org This concurrent activation can result in an apparent "lag" phase where cAMP levels remain unchanged before the Gαi-mediated inhibition becomes evident. biorxiv.orgacs.org Inhibition of Gαi can reveal a wave of increased cAMP accumulation, indicating the concurrent Gαs activation. biorxiv.orgacs.org
MAPK/ERK Signaling Pathway Activation
Activation of the CB2 receptor by HU-308 can also lead to the phosphorylation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK1/2). acs.orgmdpi.comacs.orgoup.comnih.govresearchgate.net Studies in osteoblast-like cells have shown that HU-308 stimulates ERK phosphorylation. oup.com This effect was blocked by a CB2 selective inverse agonist. oup.com In human coronary smooth muscle cells, HU-308 attenuated TNF-α-induced activation of the MAPK pathway, including ERK1/2 phosphorylation. nih.gov This attenuation was also blocked by a CB2 antagonist. nih.gov In primary human leukocytes, ERK1/2 phosphorylation induced by HU-308 was found to be mediated by Gαi-coupled βγ subunits. biorxiv.orgacs.org Furthermore, in microglia stimulated with LPS or IFNγ, HU-308 effectively blunted the proinflammatory signaling through direct inhibition of ERK1/2. acs.org This suggests that CB2-mediated regulation of ERK1/2 signaling can occur in different cellular contexts and contribute to diverse outcomes, including the suppression or enhancement of cytokine release. acs.org
Beta-arrestin Recruitment and Receptor Internalization
The C-terminal tail of CB2 can be phosphorylated by G-Protein-Coupled Receptor Kinases (GRKs), which facilitates the recruitment of β-arrestins. mdpi.com CB2 can bind to β-arrestin1 and β-arrestin2, leading to receptor internalization and also contributing to the phosphorylation of MAPK ERK1/2. mdpi.com HU-308 has been reported to promote CB2 internalization in HEK293 cells. nih.gov β-arrestin recruitment assays can provide predictive value for receptor internalization, although robust β-arrestin efficacy does not always guarantee robust receptor internalization. google.com
Studies comparing HU-308 with its enantiomer HU-433 have shown differences in β-arrestin2 recruitment to human CB2 receptors. acs.org HU-308 exhibited increased β-arrestin2 recruitment compared to HU-433 at certain concentrations. acs.org The differences in β-arrestin2 recruitment between HU-308 and HU-433 were not always consistent with their cellular and in vivo efficacy, suggesting that reduced β-arrestin2 recruitment might lead to enhanced retention of the receptor at the plasma membrane, while HU-308 might promote more rapid internalization. acs.org
Crosstalk with Other Intracellular Signaling Cascades (e.g., JAK/STAT, TGF-β/SMAD, AMPK-mTOR-p70S6K)
CB2 receptor activation by HU-308 has been shown to interact with and modulate other intracellular signaling pathways, including JAK/STAT, TGF-β/SMAD, and AMPK-mTOR-p70S6K cascades.
In the context of immune balance and T cell differentiation, HU-308 has been shown to modulate the JAK/STAT5 and TGF-β/SMAD signaling pathways. nih.govresearchgate.netnih.govresearchgate.net Western blot analysis indicated that HU-308 modulated immune balance through the JAK/STAT5 and TGF-β/SMAD signaling pathways, increasing the expression of certain factors. nih.govresearchgate.netnih.gov Specifically, HU-308 stimulation led to the activation of p-Smad2/Smad2, a classical downstream molecule in TGF-β signaling, and also markedly activated p-Stat5/Stat5, a pivotal pathway associated with Treg differentiation. nih.gov This suggests that HU-308 influences immune cell differentiation by modulating these pathways. nih.gov
Activation of CB2 by HU-308 has also been demonstrated to trigger the AMPK-mTOR-p70S6K signaling pathway. plos.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net This pathway is known to be involved in regulating cellular processes such as autophagy. plos.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net Studies in macrophages and cardiomyocytes have shown that HU-308 stimulation increases the phosphorylation of AMPK while decreasing the phosphorylation of mTOR and p70S6K. plos.orgfrontiersin.orgfrontiersin.org This activation of the AMPK-mTOR-p70S6K pathway by HU-308 appears to be involved in mediating effects such as enhanced autophagy and cardioprotection. plos.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net
While some studies have not observed JNK phosphorylation in certain cell types upon HU-308 stimulation, other research indicates that CB2 activation can influence JNK signaling in a context-dependent manner. acs.orgacs.org
Table 1: Key Signaling Pathways Modulated by HU-308 via CB2 Receptor
| Signaling Pathway | Effect of HU-308 (via CB2) | Cellular Context Examples | Relevant Citations |
| Gαi/o Protein Activation | Dissociation from receptor, initiation of downstream signaling | Various cells expressing CB2 | mdpi.commdpi.com |
| Gαs Protein Activation | Activation of adenylyl cyclase | Primary human leukocytes | biorxiv.orgacs.org |
| Cyclic AMP Modulation | Inhibition of forskolin-stimulated cAMP production | CB2-transfected cells | pnas.orgnih.govpnas.org |
| Cyclic AMP Modulation | Complex modulation involving concurrent Gαi and Gαs effects | Primary human leukocytes | biorxiv.orgacs.org |
| MAPK/ERK Signaling | Activation/Phosphorylation of ERK1/2 | Osteoblast-like cells, primary human leukocytes | acs.orgmdpi.comacs.orgbiorxiv.orgacs.orgoup.comresearchgate.net |
| MAPK/ERK Signaling | Attenuation of TNF-α-induced ERK1/2 phosphorylation | Human coronary smooth muscle cells | nih.gov |
| β-arrestin Recruitment | Recruitment of β-arrestin1 and β-arrestin2 | Cells expressing CB2 | acs.orgmdpi.comacs.orgnih.govgoogle.com |
| Receptor Internalization | Promotion of CB2 internalization | HEK293 cells | mdpi.comnih.govgoogle.com |
| JAK/STAT Signaling | Modulation of JAK/STAT5 pathway | Naive CD4+ T cells | nih.govresearchgate.netnih.govresearchgate.net |
| TGF-β/SMAD Signaling | Modulation of TGF-β/SMAD signaling (e.g., p-Smad2) | Naive CD4+ T cells | nih.govresearchgate.netnih.govresearchgate.net |
| AMPK-mTOR-p70S6K Signaling | Activation of pathway (increased p-AMPK, decreased p-mTOR/p70S6K) | Macrophages, cardiomyocytes | plos.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net |
| p38 MAPK Signaling | Phosphorylation of p38 MAPK | Primary human leukocytes | biorxiv.orgacs.org |
| Akt Signaling | Phosphorylation of Akt | Primary human leukocytes, human coronary smooth muscle cells | acs.orgbiorxiv.orgacs.orgnih.gov |
Table 2: Binding Affinity of HU-308 to Cannabinoid Receptors
| Receptor | Binding Affinity (Ki) | Notes | Relevant Citations |
| CB1 | > 10 µM | Does not bind efficiently | pnas.orgnih.govpnas.org |
| CB2 | 22.7 ± 3.9 nM | Binds efficiently and selectively | pnas.orgnih.govpnas.org |
Table 3: Effect of HU-308 on Forskolin-Stimulated cAMP Production in Transfected Cells
| Cell Type | Effect on cAMP Production | EC50 (CB2-transfected cells) | Relevant Citations |
| CB2-transfected cells | Inhibits forskolin-stimulated cAMP production | 5.57 nM | pnas.orgnih.gov |
| CB1-transfected cells | Much less inhibition | - | pnas.orgnih.govpnas.org |
| Untransfected cells | No effect at concentrations up to 10 µM | - | pnas.org |
Table 4: Effect of HU-308 on Key Signaling Pathway Activation in Primary Human Leukocytes
| Signaling Pathway | G Protein Mediation | Relevant Citations |
| p38 | Gαi | biorxiv.orgacs.org |
| ERK1/2 | Gαi-coupled βγ | biorxiv.orgacs.org |
| Akt | Gαi-coupled βγ | biorxiv.orgacs.org |
| CREB | Gαs and βγ (major), Gαi (minor) | biorxiv.orgacs.org |
| JNK | Not detected | biorxiv.orgacs.org |
Table 5: Effect of HU-308 on AMPK-mTOR-p70S6K Pathway
| Molecule | Effect of HU-308 (via CB2) | Cellular Context Examples | Relevant Citations |
| p-AMPK | Increased phosphorylation | Macrophages, cardiomyocytes | plos.orgfrontiersin.orgfrontiersin.org |
| p-mTOR | Decreased phosphorylation | Macrophages, cardiomyocytes | plos.orgfrontiersin.orgfrontiersin.org |
| p70S6K | Decreased phosphorylation | Macrophages, cardiomyocytes | plos.orgfrontiersin.orgfrontiersin.org |
Cellular and Molecular Effects of Hu 308 in Vitro Studies
Immunomodulatory Effects on Immune Cells
HU-308 has demonstrated several immunomodulatory effects in in vitro settings, primarily through its action on CB2 receptors expressed on immune cells.
Macrophage Activation and Polarization Modulation
Studies have shown that HU-308 can influence the activation and polarization of macrophages. Activation of the CB2 receptor with HU-308 has been found to strongly inhibit M1-type polarization in murine bone marrow-derived macrophages (mBMDM) stimulated with IL-1β or conditioned medium from IL-1β-treated fibroblast-like synoviocytes (FLS). This inhibition was characterized by reductions in the gene expression of M1-associated markers such as Il1b, Mmp1b, and Il6, alongside increases in the expression of the M2-associated marker Cd206. nih.gov The treatment with HU-308 significantly abrogated the M1 phenotype induced by IL-1β-CM, reducing the macrophage polarization score. nih.gov Furthermore, HU-308 treatment suppressed the expression of proinflammatory M1 macrophage markers, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (Cox-2), which were upregulated in response to certain stimuli in alveolar macrophages (AMs). nih.gov CB2 receptor activation by HU-308 was also found to suppress NF-κB activation in AMs, a key mediator of the inflammatory response and transcriptional activator of proinflammatory cytokines. nih.gov
Lymphocyte Proliferation and Cytokine Production Regulation
Regarding cytokine production, HU-308 has been shown to influence the release of various cytokines from immune cells. In primary human leukocytes (peripheral blood mononuclear cells - PBMC), HU-308 induced the secretion of interleukins 6 (IL-6) and 10 (IL-10), while other cytokines such as IL-2, IL-4, IL-12, IL-13, IL-17A, MIP-1α, and TNF-α were unaffected. biorxiv.org This induction of IL-6 and IL-10 had a similar G protein coupling profile to CREB activation. biorxiv.org In human periodontal ligament cells (hPDL cells), HU-308 significantly suppressed the LPS-induced production of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in a dose-dependent manner. scirp.org This effect was attenuated by a CB2 antagonist, confirming CB2 mediation. scirp.org
Microglial Cell Function in Central Nervous System Models
In vitro models using microglial cells have demonstrated the impact of HU-308 on these resident immune cells of the central nervous system. HU-308 effectively blunted LPS- and IFNγ-mediated signaling in microglia, as well as the release of nitric oxide (NO) and TNF. acs.orgresearchgate.netnih.gov It also reduced IL-6 accumulation. acs.org These effects suggest that CB2 activation effectively counteracts several downstream proinflammatory signaling pathways in microglia. acs.org Treatment with HU-308 dampened the release of pro-inflammatory cytokines and decreased levels of mRNA for several pro-inflammatory markers in microglia stimulated with lipopolysaccharide and interferon-gamma. nih.gov The observed neuroprotective effects in some models appeared to be related to cannabinoid-mediated suppression of MAPK signaling in microglia. nih.gov
Mast Cell Degranulation Inhibition
While direct in vitro studies specifically detailing HU-308's effect on mast cell degranulation were not extensively found within the search results, some literature suggests that activation of CB2 receptors can be involved in the inhibition of mast cell degranulation. One study mentioned HU-308 in the context of investigating inhibitory effects of CB1R agonists on RBL-2H3 cell degranulation, noting RBL-2H3 cells are commonly used to study mast cell activation. nih.gov Another source generally indicated that one possible mechanism for the analgesic effects of synthetic cannabinoids involves the inhibition of mast cell degranulation by activating CB2 receptors. researchgate.net However, specific data on HU-308's direct inhibition of mast cell degranulation in vitro was limited in the provided search results.
Effects on Cell Viability and Proliferation in Research Models
The effects of HU-308 on cell viability and proliferation have been investigated in various cell types, yielding diverse results depending on the cell model.
Regulation of Apoptosis and Cell Survival Pathways
The influence of HU-308 on apoptosis and cell survival pathways appears to be context-dependent. In some models, CB2 activation with HU-308 has been shown to suppress apoptosis. For instance, a study in an ischemia/reperfusion injury model in mice established that HU-308 suppressed apoptosis in hepatocytes. realmofcaring.orgnih.gov
In contrast, in certain cancer cell lines, cannabinoids, including those acting via CB2 receptors, have been investigated for their potential to induce apoptosis and inhibit cell survival pathways. Activation of CB1 or CB2 receptors has been shown to lead to growth inhibition in melanoma cells in vitro. realmofcaring.org While not specific to apoptosis induction by HU-308, the broader context of cannabinoid research suggests a potential for influencing these pathways in cancer models. researchgate.netoup.com
Regarding cell proliferation, the effects of HU-308 can be varied. In triple-negative breast cancer (TNBC) cell lines, HU-308 reduced both cell migration and proliferation. researchgate.netplos.org This effect was particularly significant in metastatic MDA-MB-231 cells. plos.org In contrast, studies on colon cancer derived cell lines (HT29) showed a biphasic effect of HU-308 on proliferation, where proliferation increased at concentrations up to 1 μM, while 10 μM decreased cell survival. oncotarget.com This pro-proliferative effect at lower concentrations was mediated through the activation of the AKT/PKB pathway. oncotarget.com
In neural progenitor (NP) cells, HU-308 has been shown to promote proliferation. researchgate.netnih.gov Specifically, in hippocampal HiB5 NP cells, HU-308 led to the activation of the phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov HU-308 administration increased neurosphere formation in an NP-derived neurosphere formation assay, and this pro-neurogenic action was prevented by mTORC1 inhibition. researchgate.netnih.gov This suggests that CB2 receptors in cultured NP cells evoke proliferation via PI3K/Akt/mTORC1 activation. nih.gov
In human fibroblast-like synoviocytes (RA-FLS) from rheumatoid arthritis patients, HU-308 inhibited IL-1β-induced proliferation in a dose-dependent manner. nih.gov
The following table summarizes some of the observed effects of HU-308 on cell proliferation in different in vitro models:
| Cell Type | Observed Effect on Proliferation | Key Pathway/Mechanism Involved (if reported) | Source(s) |
| Triple-negative breast cancer cells (TNBC) | Reduced proliferation | Not explicitly stated in snippets | researchgate.netplos.org |
| Colon cancer cells (HT29) | Biphasic effect (increased at low, decreased at high concentrations) | AKT/PKB pathway (at low concentrations) | oncotarget.com |
| Neural progenitor (NP) cells | Promoted proliferation | PI3K/Akt/mTORC1 signaling | researchgate.netnih.gov |
| Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) | Inhibited proliferation | Suppression of ERK1/2 and p38 MAPK activation | nih.gov |
Influence on Cell Cycle Progression
Research indicates that HU-308 can influence cell cycle progression in specific cell types. In hippocampal HiB5 neural progenitor cells, HU-308 was observed to reduce the fraction of cells in the G0/G1 compartment while simultaneously increasing the fraction of cells in the S phase. This progression from G1 to S phase was found to be mediated via CB2 receptors and the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which inhibits its downstream target p27Kip1. nih.govresearchgate.net The effect of HU-308 on G1-S phase progression in these cells was prevented by the CB2 antagonist SR144528 and the mTORC1 inhibitor rapamycin, underscoring the involvement of both CB2 receptors and mTORC1 signaling. nih.govresearchgate.net
In colon cancer cell lines, including HT29, SW480, and LS174T, sub-micromolar concentrations of HU-308 were shown to promote an increase in cell proliferation rate through the activation of the AKT/PKB pathway. oncotarget.com Furthermore, in primary human peripheral blood mononuclear cells (PBMC), HU-308 stimulated rapid and transient phosphorylation of ERK1/2, a signaling cascade known to regulate cell cycle progression. biorxiv.org Studies on human osteoarthritis-derived chondrocytes also indicated that four hours of HU-308 treatment led to an increase in proteins related to DNA repair and cell cycle progression. oup.com
Neurobiological Cellular Responses
In vitro studies have explored the effects of HU-308 on neurobiological cellular functions, particularly focusing on neuronal excitability.
HU-308 has been shown to modulate the excitability of neurons in cell culture. In rat medial prefrontal cortex (mPFC) layer II/III pyramidal neurons, activation of CB2 receptors by HU-308 resulted in a reduction of neuronal firing activity. nih.govucl.ac.uk This modulation is suggested to involve intracellular CB2 receptors and lead to the opening of Ca2+-activated Cl- channels (CaCCs), contributing to a hyperpolarization of the membrane potential. nih.gov Studies using 1 µM HU-308 demonstrated similar evoked currents consistent with this mechanism. nih.gov The specificity of HU-308 for CB2 receptors in inducing this effect at a concentration of 1 µM has been established in studies using CB2R-deficient mice. ucl.ac.uk Additionally, CB2R-mediated modulation of hippocampal CA3 neuronal excitability has been reported. acs.org
Other Cell-Specific Responses
Beyond neural and proliferative effects, HU-308 demonstrates activity in other cell types, including fibroblasts and osteoblasts.
In vitro studies have demonstrated that HU-308 can modulate the activation of fibroblasts. In interleukin-1 beta (IL-1β)-stimulated fibroblast-like synoviocytes derived from rheumatoid arthritis patients (RA-FLS), HU-308 inhibited proliferation in a dose-dependent manner. oup.com Furthermore, HU-308 suppressed the IL-1β-induced production of key pro-inflammatory mediators, including matrix metalloproteinase-3 (MMP-3), matrix metalloproteinase-13 (MMP-13), and interleukin-6 (IL-6), also in a dose-dependent fashion. oup.com Mechanistically, HU-308 was found to suppress the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK) in these fibroblasts. oup.com Similar inhibitory effects were observed in human periodontal ligament fibroblasts (hPDLF), where HU-308 inhibited the production of IL-6 and monocyte chemoattractant protein-1 (MCP-1) induced by stimulation with LPS, TNF-α, and IL-1β. scielo.br
Multiple in vitro studies highlight the positive impact of HU-308 on osteoblast differentiation and bone formation. HU-308 has been shown to stimulate bone nodule formation in primary osteoblasts isolated from wild-type mice and in MC3T3-E1 osteoblast-like cells. nih.govoup.comd-nb.infojournalbonefragility.com This effect is dependent on the presence of functional CB2 receptors, as HU-308 had no such effect on osteoblasts from CB2-deficient mice. nih.govoup.com In MC3T3-E1 cells, HU-308 also promoted cell migration and activated ERK phosphorylation. nih.gov Further research indicates that HU-308 increases osteoblast differentiation and activity. semanticscholar.org Studies on human periodontal ligament cells (hPDL) revealed that HU-308 enhanced the mRNA levels of osteogenic genes, upregulating Osteoprotegerin (OPG) expression while downregulating Receptor Activator of Nuclear Factor κ B Ligand (RANKL) expression, and accelerated mineralization. scielo.br
Compound List and PubChem CIDs
| Compound Name | PubChem CID |
| HU-308 | 6918114 |
| Cannabinoid receptor type 2 (CB2 receptor) | 9400 |
| Phosphatidylinositol 3-kinase (PI3K) | 5288173 |
| Akt (Protein Kinase B) | 65173 |
| mTORC1 (mammalian Target of Rapamycin Complex 1) | - |
| p27Kip1 (CDKN1B) | 1031 |
| GSK3β (Glycogen Synthase Kinase 3 Beta) | 6191 |
| SNAIL (SNAI1) | 6600 |
| E-cadherin (CDH1) | 1008 |
| β-catenin (CTNNB1) | 1499 |
| ERK1/2 (MAPK1/MAPK3) | 56677024/56677025 |
| p38 MAPK (MAPK14) | 56677026 |
| JNK (MAPK8/MAPK9/MAPK10) | 56677027/56677028/56677029 |
| Interleukin-1 beta (IL-1β) | 514248 |
| Tumor Necrosis Factor-alpha (TNF-α) | 5955 |
| Lipopolysaccharide (LPS) | 140465 |
| Matrix Metalloproteinase-3 (MMP-3) | 5788 |
| Matrix Metalloproteinase-13 (MMP-13) | 643533 |
| Interleukin-6 (IL-6) | 8333 |
| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | 6351 |
| Ca2+-activated Cl- channels (CaCCs) | - |
| IP3R (Inositol 1,4,5-trisphosphate receptor) | - |
| Osteoprotegerin (OPG/TNFRSF11B) | 9278 |
| RANKL (TNFSF11) | 8600 |
| SOX9 | 6658 |
| CREB (cAMP response element-binding protein) | 8618 |
| cAMP (cyclic AMP) | 6076 |
| TRPC channels (Canonical Transient Receptor Potential Channels) | - |
| Calcium (Ca2+) | 273 |
Data Table: In Vitro Cellular Effects of HU-308
| Cellular Process | Cell Type(s) | Observed Effect | Key Signaling Pathway(s) Involved | Citation(s) |
| Cell Cycle Progression | Neural Progenitor Cells (HiB5) | Reduced G0/G1, Increased S phase | CB2R, PI3K/Akt/mTORC1, p27Kip1 | nih.govresearchgate.net |
| Cell Proliferation | Colon Cancer Cells (HT29, SW480, LS174T) | Increased proliferation rate (sub-micromolar) | AKT/PKB | oncotarget.com |
| ERK1/2 Phosphorylation | Primary Human Leukocytes (PBMC) | Stimulated phosphorylation | Gαi-coupled βγ | biorxiv.org |
| Proteins related to Cell Cycle | Human OA-derived Chondrocytes | Increased levels | - | oup.com |
| Neuronal Excitability | Rat mPFC Layer II/III Pyramidal Neurons | Reduced firing activity, Hyperpolarization | Intracellular CB2R, CaCCs, IP3R | nih.govucl.ac.uk |
| Fibroblast Proliferation | RA Fibroblast-like Synoviocytes (RA-FLS) | Inhibited (IL-1β-induced) | CB2R, Suppression of ERK1/2 and p38 MAPK | oup.com |
| Pro-inflammatory Mediator Prod. | RA-FLS | Inhibited MMP-3, MMP-13, IL-6 (IL-1β-induced) | CB2R, Suppression of ERK1/2 and p38 MAPK | oup.com |
| Pro-inflammatory Mediator Prod. | Human Periodontal Ligament Fibroblasts (hPDLF) | Inhibited IL-6, MCP-1 (LPS, TNF-α, IL-1β-induced) | CB2R | scielo.br |
| Bone Nodule Formation | Primary Mouse Osteoblasts, MC3T3-E1 cells | Stimulated | CB2R, ERK phosphorylation | nih.govoup.comd-nb.infojournalbonefragility.com |
| Osteoblast Differentiation/Activity | Bone-marrow-derived osteoblasts/stromal cells, Mouse calvarial osteoblasts | Increased differentiation and activity | CB2R | semanticscholar.org |
| Osteogenic Gene Expression | Human Periodontal Ligament Cells (hPDL) | Enhanced OPG mRNA, Reduced RANKL mRNA | CB2R | scielo.br |
| Mineralization | hPDL cells | Accelerated | CB2R | scielo.br |
Pancreatic Beta-Cell Ca2+ Signaling (Azo-HU308)
Studies investigating the cellular and molecular effects of cannabinoid compounds on pancreatic beta-cells have explored the impact on calcium signaling, a critical process for insulin (B600854) secretion. A photoswitchable derivative of HU-308, known as Azo-HU308, has been utilized in in vitro studies to optically control intracellular Ca2+ dynamics in pancreatic beta-cells.
Research employing fluorescent Ca2+ imaging in INS-1 832/13 (INS-1) beta-cells has demonstrated that Azo-HU308 can effectively modulate intracellular Ca2+ levels when activated by light wikipedia.orgnih.govwikipedia.orgfishersci.ptwikipedia.org. Specifically, isomerization of Azo-HU308 to its cis-form upon irradiation with UV-A light triggers a robust increase in intracellular Ca2+ within these cells wikipedia.orgnih.govwikipedia.orgfishersci.ptwikipedia.org. This light-induced elevation of intracellular Ca2+ was observed to be repeatable over multiple cycles of irradiation, although a gradual desensitization was noted with sequential UV-light pulses wikipedia.orgnih.govwikipedia.orgfishersci.pt.
To elucidate the mechanism underlying this effect, pharmacological screening was conducted. These studies revealed that the observed increase in intracellular Ca2+ was not mediated by the activation of CB2 receptors wikipedia.orgnih.govwikipedia.orgfishersci.pt. Furthermore, the Ca2+ influx was found not to be a result of calcium release from intracellular stores wikipedia.orgnih.govwikipedia.orgfishersci.pt. Instead, the research indicated that the Ca2+ influx involves TRPC ion channels and occurs across the plasma membrane wikipedia.orgnih.govwikipedia.orgfishersci.pt.
Further experiments utilizing TRPC channel inhibitors provided additional support for the involvement of these channels. Treatment with YM58483, an inhibitor of TRPC3 and TRPC5 channels, was shown to eliminate the Ca2+ photoswitching response induced by Azo-HU308 wikipedia.orgwikipedia.org. Similarly, Pyr10, a more selective antagonist for TRPC3, significantly reduced the Ca2+ photoswitching response, diminishing it by approximately 50% wikipedia.orgwikipedia.org. These findings suggest that Azo-HU308, when in its cis-configuration, enables robust stimulation of Ca2+ influx in INS-1 pancreatic beta-cells through a mechanism involving TRPC channels, independent of CB2 receptor activation wikipedia.org. This highlights a novel pathway by which synthetic cannabinoids can influence Ca2+ signaling in beta-cells via non-GPCR targets wikipedia.orgnih.govwikipedia.orgfishersci.pt.
Preclinical Investigations of Hu 308 in Vivo Animal Models
Anti-inflammatory and Immunomodulatory Potentials in Disease Models
Activation of the CB2 receptor, the primary target of HU-308, is known to be involved in the control of inflammatory processes, leading to outcomes such as the inhibition of pro-inflammatory cytokine production and potentially increased release of anti-inflammatory cytokines agriculturejournals.cz. Preclinical studies utilizing HU-308 have explored these potentials in models of systemic, organ-specific, and autoimmune inflammation.
Models of Systemic Inflammation (e.g., LPS-induced inflammation, acute lung injury)
Studies using models of systemic inflammation, such as lipopolysaccharide (LPS)-induced inflammation and acute lung injury (ALI), have demonstrated the anti-inflammatory effects of HU-308. In a model of pneumonia-induced ALI in mice, HU-308 significantly reduced systemic levels of inflammatory mediators including IL-6, IL-10, CXCL2, TNFα, and CXCL1 following LPS challenge mdpi.comnih.govnih.govresearchgate.net. While it attenuated LPS-induced cytokine release and intestinal microcirculatory impairment, it showed only a modest reduction in the ALI score compared to a broader effect seen with dexamethasone (B1670325) mdpi.comnih.govnih.gov.
In a murine model of ALI induced by 2-chloroethyl ethyl sulfide (B99878) (CEES), a sulfur mustard analog, HU-308 treatment significantly reduced the total cell number and protein content in bronchoalveolar lavage fluid (BALF), which were elevated by CEES exposure atsjournals.orgmdpi.com. HU-308 also lowered proMMP9 levels in BALF and reduced immune cell infiltration into the lungs, as observed through histology atsjournals.orgmdpi.com. Furthermore, it suppressed the levels of inflammatory cytokines IL-6 and TNF-α and attenuated the activation of NF-κB atsjournals.orgmdpi.com. Activation of CB2R by HU-308 was also shown to suppress the proinflammatory M1 macrophage phenotype by reducing the expression levels of iNOS and Cox-2 in alveolar macrophages mdpi.com. These effects were abrogated by a CB2R antagonist, SR144528, indicating CB2R specificity atsjournals.org.
In a rat model of LPS-induced periodontitis, HU-308 demonstrated anti-inflammatory effects in oral tissues nih.gov. Treatment with HU-308 attenuated alveolar bone loss caused by LPS-induced periodontitis nih.gov. It also prevented the inhibitory effect of LPS on salivary secretory response and reduced iNOS activity and PGE2 content in the submandibular gland, which were increased by LPS nih.gov.
Models of Organ-Specific Inflammation (e.g., colitis, arthritis, neuropathic pain models focusing on underlying mechanisms, proliferative vitreoretinopathy)
HU-308 has shown efficacy in various models of organ-specific inflammation. In dextran (B179266) sodium sulphate (DSS)-induced colitis in mice, a model mimicking ulcerative colitis, HU-308 treatment attenuated colitis symptoms, including weight loss, bloody diarrhea, colon length reduction, and colon inflammation researchgate.netnih.govplos.orgsemanticscholar.orgnih.gov. It significantly reduced inflammatory infiltration in the mucosa and submucosa semanticscholar.org. Mechanistically, HU-308 attenuated LPS/DSS-induced NLRP3 inflammasome activation in peritoneal macrophages and in the colon, an effect associated with enhanced autophagy plos.orgsemanticscholar.org. This effect was attenuated by inhibiting autophagy plos.orgsemanticscholar.org. HU-308 also significantly reduced levels of pro-inflammatory cytokines such as IL-6, IL-1β, MCP-1, and TNF-α in DSS-induced colitis nih.gov. Compared to high-dose cannabidiol (B1668261) (CBD), HU-308 showed comparable efficacy at a much lower dose researchgate.netnih.govnih.gov.
In models of arthritis, including adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA) in mice, HU-308 has demonstrated therapeutic potential frontiersin.orgd-nb.infonih.govresearchgate.net. In AIA mice, HU-308 reduced paw swelling, lowered the spleen index, and preserved joint integrity by mitigating inflammatory cell infiltration and bone erosion frontiersin.org. It also restored the Th17/Treg imbalance, decreasing Th17 cell frequency and enhancing Treg cell infiltration, and modulated immune balance through the JAK/STAT5 and TGF-β/SMAD signaling pathways frontiersin.org. In the CIA model, while HU-308 did not prevent the onset of arthritis, it effectively suppressed the severity of the disease, decreasing joint swelling, synovial inflammation, joint destruction, and serum levels of anti-collagen II antibodies d-nb.infonih.gov. In vitro studies showed that HU-308 suppressed the production of pro-inflammatory cytokines IL-6 and TNF-α from LPS-stimulated murine peritoneal macrophages in a CB2R-dependent manner nih.gov.
In a mouse model of proliferative vitreoretinopathy (PVR), an inflammatory condition affecting the retina, HU-308 was reported to suppress inflammation and improve parameters of retinal tissue histopathology acs.orgresearchgate.netresearchgate.netnih.gov. Stimulation of CB2 with HU-308 limited the infiltration of immune cells into the eye and reduced structural damage to the retina during PVR acs.orgresearchgate.net. HU-308 and its enantiomer HU-433 dampened inflammation and tissue damage in this model, reducing the concentrations of IL-1β and IL-6 in affected eyes acs.org. Activation of CB2R with HU-308 in wild-type mice with PVR decreased mean histopathological scores, the number of microglia, and leukocyte adhesion researchgate.net. Conversely, CB2R knockout or pharmacological blockade exacerbated ocular histopathology and increased activated microglia researchgate.net.
Autoimmune Disease Models (mechanistic studies, e.g., experimental autoimmune encephalomyelitis, rheumatoid arthritis)
Beyond arthritis models discussed above, the immunomodulatory effects of HU-308 have been explored in other autoimmune disease contexts. While direct studies of HU-308 in experimental autoimmune encephalomyelitis (EAE) were not extensively detailed in the provided results, research indicates that CB2 receptor-deficient mice have enhanced susceptibility to neurodegeneration in EAE oup.com. Studies on the effects of CB2 agonists in EAE suggest that CB2 receptor activation can influence myeloid progenitor trafficking and potentially contribute to the regulation of this autoimmune condition researchgate.net. The findings in arthritis models, particularly the restoration of Th17/Treg balance, highlight a key immunomodulatory mechanism of HU-308 relevant to autoimmune diseases frontiersin.org.
Neuromodulatory and Neuroprotective Effects in Animal Models
HU-308 has also been investigated for its effects on the nervous system, demonstrating potential in pain modulation and neuroprotection, often linked to its anti-inflammatory actions.
Pain Modulation Mechanisms (e.g., neuropathic, inflammatory pain models)
HU-308 displays antiallodynic activity in the rat hindpaw incision model of postoperative pain tocris.comrndsystems.com. It has demonstrated analgesic effects in several preclinical models of pain by selectively activating CB2 receptors researchgate.netnih.gov. In an arachidonic acid-induced mouse inflammatory pain model and the late phase of the mouse formalin pain model, HU-308 exhibited peripheral antinociceptive activities that were inhibited by a selective CB2R antagonist researchgate.net.
In a mouse model of traumatic trigeminal neuropathic pain (PTTN) induced by infraorbital nerve cut (IONC), repeated intranasal administration of HU-308 significantly alleviated acetone-induced cold hypersensitivity mdpi.comnih.gov. This anti-nociceptive effect was blocked by pretreatment with the CB2 antagonist SR 144528, suggesting mediation through CB2 activation mdpi.comnih.gov.
Neuroinflammation Attenuation
HU-308 has shown promise in attenuating neuroinflammation in various animal models. In a rodent model of L-dopa induced dyskinesia (LID), HU-308 treatment decreased striatal neuroinflammation researchgate.net. It significantly reduced the expression of pro-inflammatory cytokines TNFα and IL-1β in the striatum of LID mice researchgate.net.
In the context of Parkinson's disease models, activation of CB2 receptors with HU-308 was able to reverse LPS-induced elevation of CD68 immunofluorescence in the striatum and the parallel decrease in tyrosine hydroxylase immunofluorescence in the substantia nigra mdpi.com. LPS increased the gene expression of various pro-inflammatory mediators in the striatum and substantia nigra, and CB2 activation played a role in modulating these effects mdpi.com.
In a mouse model of Huntington's disease excitotoxicity, administration of HU-308 reduced striatal neurodegeneration by regulating microglial activation oup.comgoogle.com. Genetic ablation of CB2 receptors exacerbated behavioral symptoms and neurochemical alterations in Huntington's disease models and increased striatal injury after excitotoxicity oup.com. HU-308 treatment reduced brain edema and decreased microglial and astroglial reactivity in the striatum after excitotoxicity oup.com. These findings suggest that CB2 receptor activation is neuroprotective in Huntington's disease models by controlling deleterious microglial activity oup.com.
Repeated intranasal administration of HU-308 also suppressed the activation of Sp5C microglia in mice with traumatic trigeminal neuropathic pain mdpi.comnih.gov. This inhibition of microglial activation is suggested as a mechanism by which HU-308 ameliorates pain in this model mdpi.comnih.gov.
Activation of CB2 receptors has been shown to reduce cytokine release in various in vivo and in vitro studies, which contributes to the observed anti-inflammatory and neuroprotective effects of HU-308 in models of neuroinflammation mdpi.comnih.govnih.govresearchgate.netoup.comresearchgate.netresearchgate.netnih.gov.
Summary of Key Findings in Animal Models
| Disease Model | Animal Species | Key Findings | Relevant Section |
| LPS-induced ALI | Mouse | Reduced systemic pro-inflammatory cytokines (IL-6, IL-10, CXCL2, TNFα, CXCL1); attenuated intestinal microcirculatory impairment; modestly reduced ALI score. mdpi.comnih.govnih.govresearchgate.net | 4.1.1 |
| CEES-induced ALI | Mouse | Reduced BALF total cells, protein, proMMP9, IL-6, TNF-α; decreased immune cell infiltration; attenuated NF-κB activation; suppressed pro-inflammatory M1 macrophages. atsjournals.orgmdpi.com | 4.1.1 |
| LPS-induced Periodontitis | Rat | Attenuated alveolar bone loss; reduced iNOS activity and PGE2; preserved salivary secretory response. nih.gov | 4.1.1 |
| DSS-induced Colitis | Mouse | Attenuated colitis symptoms (DAI scores, weight loss, diarrhea, colon inflammation); reduced inflammatory infiltration; inhibited NLRP3 inflammasome via autophagy; reduced pro-inflammatory cytokines (IL-6, IL-1β, MCP-1, TNF-α). researchgate.netnih.govplos.orgsemanticscholar.orgnih.gov | 4.1.2 |
| Adjuvant-induced Arthritis (AIA) | Mouse | Reduced paw swelling, spleen index, inflammatory cell infiltration, bone erosion; restored Th17/Treg balance; modulated JAK/STAT5 and TGF-β/SMAD pathways. frontiersin.org | 4.1.2, 4.1.3 |
| Collagen-induced Arthritis (CIA) | Mouse | Suppressed disease severity, joint swelling, synovial inflammation, joint destruction; decreased serum anti-collagen II antibodies; inhibited pro-inflammatory cytokines (IL-6, TNF-α) in macrophages. d-nb.infonih.gov | 4.1.2, 4.1.3 |
| Proliferative Vitreoretinopathy (PVR) | Mouse | Suppressed inflammation, improved retinal histopathology; limited immune cell infiltration; reduced IL-1β, IL-6; decreased microglial numbers and leukocyte adhesion. acs.orgresearchgate.netresearchgate.netnih.govgoogle.com | 4.1.2 |
| Postoperative Pain (Hindpaw Incision) | Rat | Displayed antiallodynic activity. tocris.comrndsystems.com | 4.2.1 |
| Inflammatory Pain (Formalin, Arachidonic Acid) | Mouse | Exhibited peripheral antinociceptive activity (CB2R dependent). researchgate.net | 4.2.1 |
| Traumatic Trigeminal Neuropathic Pain (PTTN) | Mouse | Alleviated cold hypersensitivity; suppressed Sp5C microglial activation (CB2R dependent). mdpi.comnih.gov | 4.2.1, 4.2.2 |
| L-dopa Induced Dyskinesia (LID) | Rodent | Decreased striatal neuroinflammation; reduced TNFα and IL-1β expression. researchgate.net | 4.2.2 |
| LPS-induced Neuroinflammation | Mouse | Reversed LPS-induced CD68 elevation and tyrosine hydroxylase decrease in substantia nigra; modulated pro-inflammatory gene expression. mdpi.com | 4.2.2 |
| Huntington's Disease Excitotoxicity | Mouse | Reduced striatal neurodegeneration; regulated microglial activation; reduced brain edema, microglial and astroglial reactivity. oup.comgoogle.com | 4.2.2 |
Bone Metabolism Research in Animal Models
Bone Remodeling Processes
Studies in animal models have investigated the role of HU-308 in bone remodeling processes, particularly in the context of bone loss conditions like osteoporosis. In an ovariectomy (OVX)-induced mouse model of postmenopausal osteoporosis, HU-308 treatment attenuated trabecular bone loss. pnas.orgresearchgate.net While OVX induced a 41% trabecular bone loss in untreated mice, HU-308 treatment reduced this loss to 27%. pnas.orgresearchgate.net This protective effect was linked to a reduction in osteoclast number, bringing levels below those observed in both OVX and sham-operated mice. pnas.orgresearchgate.net
In the trabecular compartment, HU-308 did not stimulate bone formation, which was already elevated as part of the high bone turnover triggered by OVX. pnas.orgresearchgate.net However, in the cortical compartment, HU-308 induced a notable increase in cortical thickness, surpassing that in either OVX or sham-OVX mice. pnas.orgresearchgate.net This increase was associated with a significant reduction in the size of the medullary cavity, potentially due to the stimulation of endocortical bone formation. pnas.orgresearchgate.net
Another study in OVX mice also reported that HU-308 partially protected against bone loss, primarily by stimulating bone formation, with no protective effects observed in ovariectomized CB2-deficient mice. oup.com This suggests that the protective effect is mediated through the CB2 receptor and is likely due to a stimulatory effect on bone formation, although subtle effects on bone resorption cannot be entirely excluded. oup.com
Research indicates that HU-308 can suppress the formation of osteoclast-like cells in bone marrow-derived primary monocytic cultures undergoing osteoclastic differentiation. pnas.org In cultures from wild-type mice, but not CB2-deficient mice, HU-308 dose-dependently suppressed osteoclast-like cell formation, with maximal inhibition at 10-8 M. pnas.org HU-308 also decreased the number of osteoclast-like cells in a RAW 264.7 cell culture supplemented with RANKL. pnas.org
The enantiomer of HU-308, designated HU-433, has shown even greater potency in osteoblast proliferation and osteoclast differentiation culture systems, as well as in mouse models for the rescue of ovariectomy-induced bone loss. nih.gov While HU-308 mitigated ex vivo osteoclastogenesis dose-dependently, HU-433 exhibited a significantly higher potency in stimulating osteoblast proliferation and reducing osteoclast numbers. nih.gov
Table 1: Effects of HU-308 on Bone Remodeling in OVX Mouse Model
| Parameter | Untreated OVX Mice | HU-308 Treated OVX Mice | Sham-Operated Mice |
| Trabecular Bone Loss | 41% | 27% | - |
| Osteoclast Number | Elevated | Reduced (below sham) | Baseline |
| Trabecular Bone Formation | Enhanced | No additional stimulation | - |
| Cortical Thickness | - | Increased (above OVX/sham) | Baseline |
| Medullary Cavity Size | - | Reduced | Baseline |
Cardiovascular System Research in Animal Models
Investigations into the effects of HU-308 on the cardiovascular system in animal models have focused on its influence on vascular tone and its potential protective effects in myocardial ischemia-reperfusion injury.
Vascular Tone Modulation (e.g., blood pressure reduction)
Studies have indicated that HU-308 can influence vascular tone. In anesthetized rats, intravenous administration of HU-308 at doses above 30 mg/kg was shown to reduce blood pressure. nih.govresearchgate.net Lower doses did not produce significant effects. researchgate.net This hypotensive effect was blocked or partially blocked by a CB2 antagonist (SR-144528), but not by a CB1 antagonist (SR-141716A), suggesting a CB2 receptor-mediated mechanism. nih.govresearchgate.net
While the precise mechanisms by which HU-308 modulates vascular tone through the CB2 receptor are still being elucidated, research in a cell line with high CB2 expression suggests that HU-308 can increase cytosolic calcium through mechanisms involving sarcoplasmic reticulum calcium release and activation of cell membrane calcium channels mediated by Gq/11 protein and phospholipase C pathways. mdpi.com These mechanisms, which increase cytosolic calcium availability, could potentially contribute to vasoconstriction. mdpi.com However, one study observed a reduction of vasoconstriction in the aorta of rats treated with Zinc Oxide Nanoparticles (ZnONPs), which was associated with a decrease in CB2 receptor expression, suggesting a complex interplay. mdpi.com
Myocardial Ischemia-Reperfusion Injury Models (mechanistic)
The role of CB2 receptor activation by selective agonists like HU-308 has been investigated in the context of myocardial ischemia-reperfusion (I/R) injury models. Myocardial I/R injury is a complex process involving oxidative stress, inflammation, and apoptosis. aging-us.com
Studies have shown that selective CB2 receptor agonists, including HU-308, can reduce infarct size in experimental models of myocardial ischemia. frontiersin.org HU-308 has demonstrated protective effects against tissue damage in experimental models of ischemic-reperfusion injury. researchgate.net
Mechanistically, activation of the CB2 receptor by HU-308 has been shown to protect against hepatic ischemia/reperfusion injury by attenuating oxidative stress, inflammatory response, and apoptosis in a mouse model. researchgate.netnih.gov Administering HU-308 prior to the induction of I/R significantly reduced the extent of liver damage, decreased levels of inflammatory markers (TNF-alpha, MIP-1alpha, and MIP-2), tissue lipid peroxidation, neutrophil infiltration, DNA fragmentation, and caspase 3 activity. researchgate.netnih.gov The protective effect was also observed when HU-308 was given immediately after the ischemic episode. researchgate.netnih.gov While these findings are from a hepatic I/R model, they provide insights into the potential mechanistic actions of HU-308 as a CB2 agonist in mitigating ischemia-reperfusion injury through anti-inflammatory and anti-apoptotic pathways, which could be relevant to myocardial I/R injury.
Other Systemic Effects in Animal Models (Mechanistic Studies)
Beyond bone and the cardiovascular system, preclinical studies in animal models have explored other systemic effects of HU-308, focusing on underlying mechanisms.
Metabolic Regulation Studies (e.g., diabetic cardiomyopathy)
Research has explored the potential of HU-308 in the context of metabolic disorders, specifically diabetic cardiomyopathy. Diabetic cardiomyopathy is a condition characterized by ventricular contractile dysfunction in diabetic individuals, independent of coronary artery disease. nih.govphysiology.org
A study investigating the role of CB2 activation in diabetic cardiomyopathy reported that selective activation of CB2 via HU-308 significantly enhanced autophagy levels in heart tissues of mice with diabetic cardiomyopathy and in cardiomyocytes under high glucose challenge in vitro. frontiersin.org Autophagy is a cellular process involved in the degradation and recycling of damaged organelles and proteins. nih.gov The study found that activating CB2 with HU-308 improved cardiac function in diabetic cardiomyopathy mice models and cell viability in cardiomyocytes under high glucose conditions. frontiersin.org Furthermore, blocking autophagy with bafilomycin A1 attenuated the cardioprotective effect of HU-308, indicating that CB2-induced autophagy is involved in the protective mechanism. nih.govfrontiersin.org
HU-308 was also found to trigger the AMPK-mTOR-p70S6K signaling pathway, and inhibiting this pathway with compound C attenuated the cardioprotective effect of HU-308 in cardiomyocytes under high glucose challenge. frontiersin.org This suggests that HU-308 exerts its protective effects, at least in part, through the activation of the AMPK-mTOR-p70S6K pathway, leading to enhanced autophagy.
Table 2: Effects of HU-308 on Diabetic Cardiomyopathy in Mouse Model
| Parameter | Diabetic Cardiomyopathy (Untreated) | Diabetic Cardiomyopathy (HU-308 Treated) |
| Cardiac Function | Impaired | Improved |
| Autophagy Levels | Reduced | Enhanced |
| Cell Viability | Decreased | Improved |
| AMPK-mTOR-p70S6K Pathway | - | Triggered |
Renal Function Research
The potential impact of cannabinoid receptor modulation on kidney function has also been investigated in animal models of kidney disease. A systematic review and meta-analysis of studies in animal models of acute and chronic kidney disease indicated that activation of the CB2 receptor could significantly reduce serum creatinine (B1669602) and albuminuria in animals with renal dysfunction compared to control groups. nih.govresearchgate.net While this review encompasses various CB2 agonists, it suggests a general renal protective effect associated with CB2 activation. HU-308, as a selective CB2 agonist, is included in the list of compounds studied in this context. nih.govresearchgate.net These findings suggest that targeting CB2 receptors may have therapeutic potential in various types of kidney disease by improving kidney function and reducing inflammatory responses. nih.govresearchgate.net
Structure Activity Relationship Sar and Analogs of Hu 308
Design and Synthesis of HU-308 Derivatives (Academic Perspective, e.g., HU-433, Azo-HU308)
The academic pursuit of novel therapeutic agents has driven the design and synthesis of several HU-308 derivatives. These efforts are primarily focused on enhancing potency, refining selectivity, or introducing new functionalities to probe receptor behavior.
HU-433: A significant derivative of HU-308 is its enantiomer, HU-433. researchgate.net HU-308 possesses a 3R, 4S, 6S configuration, while HU-433 has the opposite 3S, 4R, 6R configuration. researchgate.net The synthesis of HU-433 follows a similar chemical pathway to that of HU-308, which involves the condensation of 5-(1,1-dimethylheptyl)resorcinol (B29920) with a derivative of myrtenol (B1201748). researchgate.netresearchgate.net However, the starting material for HU-433 synthesis is (1R)-(−)-myrtenol, in contrast to the (+)-α-pinene used for HU-308. researchgate.net This stereochemical inversion results in a compound with remarkably different biological activity.
Azo-HU308: To enable optical control over receptor activity, photoswitchable derivatives of HU-308, known as Azo-HU308, have been synthesized. scite.ailumirlab.com These compounds incorporate an azobenzene (B91143) moiety, which can isomerize between a trans and a cis configuration upon exposure to specific wavelengths of light. This allows for spatiotemporal control of CB2 receptor activation. scite.ai Research has shown that for some Azo-HU308 derivatives, the light-induced cis-form triggers a significant increase in intracellular calcium. lumirlab.comsemanticscholar.orgscispace.com However, in certain experimental models, such as pancreatic β-cells, this effect was found to be mediated through non-CB2 TRPC channels, highlighting the complexity of synthetic cannabinoid pharmacology. lumirlab.comsemanticscholar.orgscispace.com
Impact of Structural Modifications on CB2 Selectivity and Efficacy
Structural modifications to the HU-308 scaffold have profound effects on its interaction with the CB2 receptor, particularly concerning selectivity and efficacy.
HU-308 is characterized by its high selectivity for the CB2 receptor over the CB1 receptor. Its binding affinity (Ki) for CB2 is approximately 22.7 nM, while it shows negligible binding to the CB1 receptor (Ki > 10,000 nM). nih.govarvojournals.org This selectivity is a key feature, as activation of CB1 receptors is associated with the psychoactive effects of cannabinoids. nih.govnih.gov A crucial structural aspect contributing to this selectivity is the presence of a methyl ether on the resorcinol (B1680541) ring. Unlike many classical cannabinoids that require a free phenolic group for CB1 activity, this feature is not a prerequisite for CB2 binding. nih.gov
The case of HU-433 provides a fascinating insight into the relationship between binding affinity and efficacy. Surprisingly, while HU-433 has a significantly lower binding affinity for the CB2 receptor compared to HU-308 (a 25.7-fold decrease), it demonstrates a dramatically higher potency in biological systems. researchgate.netmdpi.com In research models of bone loss and inflammation, HU-433 was found to be 1,000 to 10,000 times more potent than HU-308. researchgate.net This inverse relationship suggests that binding affinity alone is not the sole determinant of a compound's biological power and that receptor activation dynamics play a crucial role. researchgate.netmdpi.com
| Compound | Stereochemistry | CB2 Binding Affinity (Ki) | Relative Potency (in vivo models) |
|---|---|---|---|
| HU-308 | 3R, 4S, 6S | ~22.7 nM | Baseline |
| HU-433 | 3S, 4R, 6R | ~583 nM (25.7x lower than HU-308) | 1,000-10,000x higher than HU-308 |
Identification of Key Pharmacophores for CB2 Agonism
The study of HU-308 and its analogs has helped to delineate the key pharmacophoric elements necessary for potent and selective CB2 agonism.
The Resorcinol Moiety: The substituted resorcinol ring is a critical component. The 1,1-dimethylheptyl side chain extending from this ring fits into a hydrophobic pocket within the CB2 receptor, contributing significantly to binding affinity. mdpi.com
The Bicyclic Terpene Core: The rigid bicyclic ring system derived from myrtenol properly orients the other functional groups for optimal interaction with the receptor binding site. mdpi.com
Lack of a Free Phenolic Group: As noted, the methylation of the phenolic hydroxyl group is a key distinction from classical cannabinoids and a contributor to CB2 selectivity. nih.gov
Molecular modeling studies suggest that HU-308 and its enantiomer HU-433 may adopt different binding poses within the CB2 receptor. researchgate.netmdpi.com The bicyclic ring of HU-308 is thought to be buried deeper within the transmembrane domains of the receptor compared to HU-433. mdpi.com These different orientations, or "poses," could lead to distinct downstream signaling cascades, potentially explaining the higher potency of HU-433 despite its lower affinity. researchgate.netmdpi.com This highlights that subtle changes in stereochemistry can lead to significant differences in how a ligand interacts with and activates the receptor.
Methodologies Employed in Hu 308 Research
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are fundamental in determining the affinity of a ligand, such as HU-308, for its receptor. These competitive binding experiments quantify the concentration of HU-308 required to displace a specific radiolabeled ligand from the CB2 receptor.
Research has consistently demonstrated that HU-308 is a highly selective agonist for the CB2 receptor over the cannabinoid 1 (CB1) receptor. In assays using membranes from cells transfected with the human CB2 receptor, HU-308 effectively competes with radiolabeled cannabinoids like [³H]HU-243 and [³H]CP55,940. researchgate.net Early studies established an inhibition constant (Ki) for HU-308 at the CB2 receptor of approximately 22.7 ± 3.9 nM. researchgate.net In contrast, its affinity for the CB1 receptor is significantly lower, with a Ki value greater than 10,000 nM, highlighting its selectivity. researchgate.net This pronounced selectivity is a key characteristic of HU-308 and underpins its use as a tool to investigate the specific functions of the CB2 receptor.
| Receptor | Inhibition Constant (Ki) | Reference Radioligand |
|---|---|---|
| Cannabinoid Receptor 2 (CB2) | 22.7 ± 3.9 nM | [³H]HU-243 |
| Cannabinoid Receptor 1 (CB1) | > 10,000 nM | Not Specified |
Functional Assays for Receptor Activation
Functional assays are employed to confirm that HU-308 not only binds to the CB2 receptor but also activates it, initiating downstream intracellular signaling cascades.
cAMP Accumulation: The CB2 receptor is a Gi/o protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In cells transfected with the CB2 receptor, HU-308 has been shown to inhibit forskolin-stimulated cAMP production in a concentration-dependent manner. nih.gov The reported half-maximal effective concentration (EC50) for this inhibition is approximately 5.57 nM, confirming its potent agonist activity at the CB2 receptor. nih.gov
GTPγS Binding: [³⁵S]GTPγS binding assays measure the activation of G-proteins, which is one of the earliest events following receptor agonism. In membranes containing the CB2 receptor, HU-308 stimulates the binding of [³⁵S]GTPγS, indicating its ability to induce the conformational change in the receptor necessary for G-protein activation. These studies further classify HU-308 as a potent and full agonist at the human CB2 receptor.
Calcium Mobilization: Some studies have demonstrated that HU-308 can induce an increase in cytosolic calcium (Ca²⁺) levels in cells expressing the CB2 receptor. chemrxiv.org This effect is understood to be mediated by the activation of phospholipase C, leading to the release of calcium from intracellular stores. chemrxiv.orgbiorxiv.org Fluorescent Ca²⁺ imaging is a common technique used to measure these changes in intracellular calcium concentration in real-time. biorxiv.orgbiorxiv.org
| Assay | Parameter | Value |
|---|---|---|
| cAMP Accumulation Inhibition | EC50 | 5.57 nM |
| GTPγS Binding | Activity | Full Agonist |
| Calcium Mobilization | Effect | Induces intracellular Ca²⁺ release |
Gene Expression Analysis
To understand how HU-308 modulates cellular function at the genetic level, researchers utilize techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This method allows for the precise measurement of changes in messenger RNA (mRNA) levels for specific genes following treatment with the compound.
Studies have used RT-qPCR to show that HU-308 can modulate the expression of various genes involved in inflammation and immune responses. For example, in human retinal cells stimulated with inflammatory agents, HU-308 treatment significantly decreased the expression of inflammatory cytokines like Interleukin-1β (IL-1β) and leukocyte adhesion molecules such as ICAM-1 and E-selectin. arvojournals.org In other models, qPCR analysis has revealed that HU-308 treatment can upregulate the expression of the transcription factor Foxp3 and the signaling molecule TGF-β, both of which are crucial for the differentiation of regulatory T cells (Tregs). nih.gov These gene expression studies provide a mechanistic link between CB2 receptor activation by HU-308 and its observed physiological effects.
Protein Expression and Phosphorylation Analysis
Western Blot and immunofluorescence are key techniques used to investigate the effects of HU-308 on protein levels and activation states. Activation of the CB2 receptor initiates signaling cascades that involve the phosphorylation of various downstream proteins.
Western Blot: This technique has been widely used to demonstrate that HU-308 treatment leads to the phosphorylation (activation) of several key signaling proteins. In different cell types, HU-308 has been shown to induce the phosphorylation of Akt, p70S6 kinase (p70S6K), and the ribosomal protein S6, which are components of the PI3K/Akt/mTOR pathway involved in cell proliferation and survival. researchgate.net Furthermore, HU-308 has been observed to activate other important signaling pathways, including the phosphorylation of JNK, Smad2, and Stat5, which are involved in immune cell differentiation and function. nih.gov
Immunofluorescence: This imaging technique allows for the visualization of protein expression and localization within cells. In studies on neural progenitor cells, immunofluorescence analysis of phospho-S6 has been used to confirm the activation of the mTORC1 pathway by HU-308 and to visualize the increase in positive cells following treatment. researchgate.net
Flow Cytometry for Cellular Phenotyping and Signaling
Flow cytometry is a powerful technique that allows for the analysis of multiple characteristics of individual cells within a heterogeneous population. In HU-308 research, it has been applied to study effects on the cell cycle and to characterize immune cell populations.
In one line of research, flow cytometry analysis of DNA content was used to show that HU-308 reduced the fraction of cells in the G0/G1 phase of the cell cycle while increasing the proportion of cells in the S phase, indicating a pro-proliferative effect. researchgate.net In immunological studies, this technique has been instrumental in demonstrating the immunomodulatory effects of HU-308. For instance, in a mouse model of arthritis, flow cytometry was used to analyze splenocytes, revealing that HU-308 treatment restored the balance between pathogenic Th17 cells and regulatory Treg cells by decreasing the frequency of Th17 cells and enhancing Treg populations. nih.gov
Histological and Immunohistochemical Techniques for Tissue Analysis
To understand the effects of HU-308 in the context of whole tissues, researchers employ histological and immunohistochemical methods. These techniques provide crucial information about tissue structure, cellular infiltration, and protein expression within a complex biological environment.
Histology: Standard staining techniques, such as Hematoxylin and Eosin (H&E), have been used to assess the protective effects of HU-308 against tissue damage. For example, in models of hepatic ischemia/reperfusion injury, H&E staining of liver sections showed that pretreatment with HU-308 significantly attenuated the extent of liver damage. nih.gov Similarly, in arthritis models, histological analysis of joint tissue has demonstrated that HU-308 mitigates inflammatory cell infiltration and bone erosion. nih.gov
Immunohistochemistry: This method uses antibodies to detect specific proteins in tissue sections. Myeloperoxidase (MPO) staining, a marker for neutrophils, has been used to quantify neutrophil infiltration into tissues. Studies have shown that HU-308 treatment can significantly decrease MPO activity, indicating reduced neutrophil infiltration in models of inflammation and ischemia/reperfusion injury. nih.gov
Advanced Imaging Techniques
Advanced imaging techniques like confocal microscopy provide high-resolution images of cells and tissues, allowing for detailed analysis of subcellular structures and protein localization.
In research on HU-308, confocal microscopy has been used to perform detailed immunofluorescence analyses. For instance, it has been used to show that in neural progenitor cells, the HU-308-induced increase in proliferation occurs in concert with S6 phosphorylation, as nestin-labeled cells were shown to co-localize with phospho-S6 immunoreactivity. researchgate.net In another study, confocal micrographs were used to demonstrate that treatment of breast cancer cells with HU-308 caused the release of the CB2 receptor from sequestration within the nucleolus to the nucleoplasm and cytoplasm. researchgate.net These advanced imaging studies provide precise spatial information that complements biochemical and genetic analyses.
Behavioral Assays in Animal Models (for mechanistic insights into pain, inflammation, etc., excluding psychoactivity)
Behavioral assays in animal models are fundamental in elucidating the mechanistic pathways through which HU-308 exerts its effects, particularly in the contexts of pain and inflammation. These preclinical models allow for the systematic investigation of the compound's physiological and immunomodulatory activities.
Researchers utilize various established models of inflammation to study the therapeutic potential of HU-308. In models of adjuvant-induced arthritis (AIA), which mimics rheumatoid arthritis, administration of HU-308 has been shown to reduce paw swelling, lower the spleen index, and preserve joint integrity by mitigating inflammatory cell infiltration and bone erosion. nih.gov Flow cytometry analysis in these models revealed that HU-308 can restore the balance between Th17 and Treg cells, which is often dysregulated in autoimmune conditions. nih.gov
In the context of intestinal inflammation, models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis are employed. Studies have shown that HU-308 treatment can significantly reduce colonic myeloperoxidase (MPO) activity, a key indicator of neutrophil infiltration and acute inflammation. nih.gov This anti-inflammatory effect is also observed systemically, with reduced MPO activity in the spleen. nih.gov Furthermore, HU-308 has been demonstrated to lower the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in the inflamed colon tissue. nih.gov
For ocular inflammation, particularly relevant to diabetic retinopathy, in vivo models involving intravitreal injection of inflammatory agents like TNFα are used. arvojournals.org In these experiments, systemic administration of HU-308 significantly decreased leukocyte adhesion to the retinal vasculature (leukostasis) and reduced vascular hyperpermeability. arvojournals.org These findings point to the compound's ability to modulate key pathological processes in response to inflammatory stimuli in the eye.
Models of acute lung injury (ALI) and systemic inflammation, such as those induced by intranasal administration of endotoxins (lipopolysaccharide, LPS), are also used to evaluate HU-308. In these models, HU-308 has been shown to attenuate the systemic release of pro-inflammatory cytokines and reduce intestinal microcirculatory impairment. nih.govmdpi.com
Peripheral analgesic activity has been demonstrated in various pain models. researchgate.net The anti-inflammatory and analgesic effects observed in these animal models are consistently linked to the activation of the CB2 receptor, as the effects are often blocked or partially blocked by a CB2 antagonist (SR-144528), but not by a CB1 antagonist (SR-141716A). researchgate.net Importantly, in a tetrad of behavioral tests in mice that are specific for CNS-mediated activity, HU-308 shows no activity, underscoring its peripheral action. researchgate.net
Table 1: Summary of HU-308 Effects in Animal Models of Inflammation| Model | Key Findings | Measured Parameters |
|---|---|---|
| Adjuvant-Induced Arthritis (AIA) | Reduced joint inflammation and damage; restored Th17/Treg immune cell balance. nih.gov | Paw swelling, spleen index, histopathology, Th17/Treg cell frequency. nih.gov |
| DSS-Induced Colitis | Demonstrated potent anti-inflammatory properties. nih.gov | Colonic and splenic MPO activity, levels of TNF-α, IL-6, IL-1β. nih.gov |
| TNFα-Induced Ocular Inflammation | Attenuated leukostasis and vascular hyperpermeability. arvojournals.org | Leukocyte adhesion, quantitative fluorescein (B123965) angiography. arvojournals.org |
| Endotoxin-Induced Acute Lung Injury (ALI) | Reduced systemic inflammation. nih.govmdpi.com | Plasma cytokine levels, intestinal microcirculatory parameters. nih.govmdpi.com |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are powerful in silico methodologies used to investigate the interaction between HU-308 and its molecular target, the CB2 receptor, at an atomic level. mdpi.com These techniques provide crucial insights into the binding mechanisms, conformational changes, and stability of the ligand-receptor complex, which are difficult to observe through experimental methods alone.
Molecular modeling studies have been employed to understand the binding pose of HU-308 within the CB2 receptor. nih.govresearchgate.net As CB2 is a G-protein coupled receptor (GPCR), its crystal structure has been used as a template to construct homology models for docking studies. nih.gov These studies suggest that HU-308 settles into a specific binding conformation within the receptor's binding pocket. nih.govnih.gov The analysis of the docked complex reveals key amino acid residues that interact with the HU-308 molecule, forming hydrogen bonds and π-π interactions that stabilize the binding. researchgate.net
Molecular dynamics simulations are then used to assess the dynamic behavior and stability of the HU-308-CB2 receptor complex over time. mdpi.comresearchgate.net These simulations, which can be run for nanoseconds, utilize Newtonian physics to study the motions of atoms and molecules. mdpi.com By placing the protein-ligand complex in a simulated physiological environment (a solvated system with counter ions), researchers can observe how the ligand and receptor adapt to each other. mdpi.com Key analyses performed during MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net RMSD analysis helps determine if the complex reaches a stable equilibrium, while RMSF analysis identifies which parts of the protein are more flexible or rigid upon ligand binding. researchgate.net
These computational approaches have also been instrumental in comparing the binding of HU-308 with its enantiomer, HU-433. nih.govscite.ai Molecular modeling analyses have suggested that the two enantiomers may adopt different binding conformations within the CB2 receptor, which could explain observed differences in their biological potency and binding affinities. nih.govnih.gov Such computational studies provide a structural basis for understanding the structure-activity relationships of cannabinoid ligands and guide the rational design of new, more potent, and selective CB2 agonists. mdpi.com
Table 2: Application of Computational Methods in HU-308 Research| Methodology | Application in HU-308 Research | Key Insights Gained |
|---|---|---|
| Homology Modeling | Construction of a 3D model of the CB2 receptor for docking studies. nih.gov | Provides a structural template to simulate ligand binding in the absence of an experimental crystal structure. nih.gov |
| Molecular Docking | Predicting the preferred binding pose of HU-308 within the CB2 receptor's active site. researchgate.net | Identifies key interacting amino acid residues and the nature of chemical interactions (e.g., hydrogen bonds). researchgate.net |
| Molecular Dynamics (MD) Simulations | Assessing the stability and dynamic behavior of the HU-308-CB2 complex over time. mdpi.comresearchgate.net | Confirms the stability of the binding pose and reveals conformational changes in the receptor upon ligand binding. researchgate.net |
Comparative Analysis with Other Cannabinoid Ligands
Distinguishing Features from Non-Selective Cannabinoids
Unlike non-selective cannabinoids such as Δ9-tetrahydrocannabinol (THC), which bind to both CB1 and CB2 receptors, HU-308 exhibits a high degree of selectivity for the CB2 receptor. Research indicates that HU-308 binds efficiently to CB2 with a Ki of 22.7 ± 3.9 nM, while showing low affinity for CB1 (Ki > 10 μM). nih.govresearchgate.net This significant difference in binding affinity, with a selectivity ratio exceeding 5,000-fold for CB2 over CB1, is a key distinguishing feature. wikipedia.orgnucleos.com
This selectivity translates into a distinct pharmacological profile. While non-selective cannabinoids like THC produce central nervous system (CNS) effects mediated by CB1 activation, including psychoactivity, hypoactivity, hypothermia, and catalepsy, HU-308 shows no such activity in standard behavioral tests designed to assess THC-type effects in the CNS. nih.govresearchgate.netnih.govpnas.orgresearchgate.net Instead, the effects observed with HU-308, such as reduction in blood pressure, inhibition of defecation, anti-inflammatory, and peripheral analgesic activity, are mediated by CB2 receptor activation and are blocked by CB2 antagonists but not by CB1 antagonists. nih.govresearchgate.netpnas.org
The absence of significant CB1 activity is crucial for the therapeutic potential of HU-308, as it suggests that it may offer the beneficial effects associated with cannabinoid receptor activation, particularly in modulating immune and inflammatory responses, without the undesirable psychotropic side effects. nih.govresearchgate.netnih.gov This makes HU-308 and similar CB2-selective agonists promising candidates for therapies targeting peripheral conditions or neuroinflammation where avoiding CNS impact is desirable. nih.govmdpi.com
Comparison with Other Selective CB2 Agonists (e.g., JWH-133, HU-433, GP-1a)
HU-308 is one among several synthetic compounds developed to selectively target the CB2 receptor. Other notable selective CB2 agonists include JWH-133, HU-433, and GP-1a. Comparisons among these compounds highlight variations in potency, selectivity, and functional properties.
JWH-133 is another potent selective CB2 agonist, reported to have a Ki of 3.4 nM for CB2 and a selectivity of around 200x for CB2 over CB1 receptors. wikipedia.org While both HU-308 and JWH-133 are considered selective CB2 agonists and have demonstrated anti-inflammatory and neuroprotective effects in preclinical models, their exact potency and selectivity ratios differ. nih.govmdpi.comwikipedia.org Both have been recommended as selective CB2R agonists for studying the role of CB2R in biological and disease processes. researchgate.net
HU-433 is an enantiomer of HU-308 and is naturally coproduced during its synthesis. researchgate.netacs.orgunife.it Although structurally very similar to HU-308, studies have revealed differences in their interaction with the CB2 receptor, particularly concerning the recruitment of β-arrestin2 and mini-Gαi. researchgate.netacs.org While both enantiomers have shown efficacy in improving pathology in a mouse model of proliferative vitreoretinopathy by reducing inflammation and cell death, they exhibited different potencies in recruiting β-arrestin2. acs.org HU-308 showed increased β-arrestin2 recruitment at lower concentrations compared to HU-433. acs.org Interestingly, in some mouse models, HU-433 has been reported to have higher potency than HU-308, suggesting an inverse relationship between binding affinity and biological potency for these enantiomers, potentially due to different binding conformations. unife.it
GP-1a is another synthetic compound identified as a CB2 receptor agonist. nih.gov36.112.18uni.luzhanggroup.org Research indicates that GP-1a can reduce inflammation by inhibiting the release of pro-inflammatory mediators like TNF-α and IL-6 from macrophages, an effect blocked by CB2 antagonists. researchgate.net While GP-1a also targets the CB2 receptor for its anti-inflammatory effects, detailed comparative data on binding affinity and functional selectivity directly against HU-308 in the same studies are less readily available in the provided context. However, GP1a has been shown to reduce iBCG-induced TNF-α and IL-6 release in cells, with its activity on CB2 confirmed by the use of a CB2 antagonist. researchgate.net
The development of these various selective CB2 agonists allows for the exploration of subtle differences in receptor interaction and downstream signaling pathways, which could be relevant for targeting specific disease conditions.
Here is a table summarizing some comparative data for selective CB2 agonists:
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB2:CB1 Selectivity | Reported Effects |
| HU-308 | > 10,000 nih.govresearchgate.net | 22.7 ± 3.9 nih.govresearchgate.net | > 5000x wikipedia.orgnucleos.com | Anti-inflammatory, Peripheral Analgesic, Reduces Blood Pressure, Blocks Defecation, Neuroprotective nih.govresearchgate.netnih.govpnas.orgmdpi.com |
| JWH-133 | 677 wikipedia.org | 3.4 wikipedia.org | ~200x wikipedia.org | Anti-inflammatory, Antiviral, Immunomodulatory, Neuroprotective mdpi.comwikipedia.orgmdpi.com |
| HU-433 | Not specified in provided text | Not specified in provided text | Not specified in provided text | Improves PVR pathology, Reduces inflammation and cell death, Higher potency than HU-308 in some mouse models researchgate.netacs.orgunife.it |
| GP-1a | Not specified in provided text | Not specified in provided text | Not specified in provided text | Reduces inflammation (inhibits TNF-α and IL-6 release) researchgate.net |
Synergistic or Antagonistic Interactions with Other Pharmacological Agents (in Research Settings)
Research into the potential therapeutic applications of HU-308 has also explored its interactions with other pharmacological agents, particularly in the context of multimodal analgesic or anti-inflammatory strategies. Combining CB2-mediated pharmacotherapies with other agents targeting different pathways could potentially yield synergistic effects with improved therapeutic ratios compared to using single agents at higher doses. nih.gov
Studies have suggested the potential for combining CB2-selective agonists like HU-308 with lower doses of conventional analgesics such as opiates, CB1 agonists, or nonsteroidal anti-inflammatory drugs (NSAIDs) to achieve enhanced pain relief while minimizing the side effects associated with higher doses of these other agents. nih.gov This approach is based on the understanding that pain and inflammation involve multiple signaling pathways, and targeting these pathways simultaneously could lead to more effective outcomes. nih.gov
While the provided search results highlight the potential for such combinations and the rationale behind them in research settings, specific detailed findings on synergistic or antagonistic interactions of HU-308 with a wide range of other pharmacological agents are not extensively detailed. However, the concept of multimodal strategies involving CB2 agonists is a recognized area of research interest. nih.gov
One study mentioned the potential for combining HU-308 and amantadine, suggesting a possible synergistic effect in decreasing striatal neuroinflammation in the context of levodopa-induced dyskinesias in Parkinson's disease models. acs.org This indicates that interactions between HU-308 and agents used for other therapeutic purposes are being investigated in research settings.
Another area of potential interaction, though not necessarily synergistic or antagonistic in a therapeutic sense, involves the use of CB1 and CB2 antagonists to confirm the receptor-mediated effects of HU-308. Studies consistently show that the effects of HU-308, such as its anti-inflammatory and peripheral analgesic actions, are blocked by the selective CB2 antagonist SR144528, while the selective CB1 antagonist SR141716A has no such effect. nih.govresearchgate.netpnas.orgmdpi.com This is a crucial research tool to validate that the observed pharmacological effects are indeed mediated by CB2 receptor activation.
Furthermore, research into the structural modifications of HU-308 has led to the development of derivatives with different functional profiles, such as inverse agonists. acs.org This highlights how understanding the interaction of HU-308 with the CB2 receptor at a molecular level can inform the design of new pharmacological agents with tailored activities. acs.org
The exploration of interactions between HU-308 and other agents is an ongoing area of research aimed at maximizing therapeutic benefits and minimizing adverse effects through combination therapies or by understanding the complex interplay of signaling pathways involved in various disease states.
Future Research Directions and Unanswered Questions
Elucidation of Novel Intracellular Signaling Pathways
While HU-308 is known to primarily act through CB2 receptors, the downstream intracellular signaling cascades it activates are still being fully mapped. Research indicates that CB2 receptor activation by HU-308 can modulate various pathways depending on the cell type and context. For instance, in primary human leukocytes, HU-308 binding to CB2 leads to the activation of Gαiβγ and Gαsβγ heterotrimers. Gαi inhibits adenylate cyclase and activates a cascade leading to the phosphorylation of p38 and CREB, while βγ from Gαiβγ activates Akt and initiates a cascade leading to ERK phosphorylation. Gαs stimulates adenylate cyclase, contributing to p-CREB activation, with βγ from non-Gαiβγ (likely Gαsβγ) also contributing to p-CREB activation. biorxiv.orgbiorxiv.org This complex signaling profile, involving both Gαi and Gαs pathways, represents a novel finding for CB2 and warrants further investigation. biorxiv.orgbiorxiv.org
Furthermore, studies in mammalian cell lines have shown that HU-308 stimulates intracellular Ca2+ release through CB2 and phospholipase C (PLC)-mediated pathways. chemrxiv.org This suggests a mechanism involving Gαq/11 coupling, leading to biphasic Ca2+ release from intracellular stores followed by activation of cell-surface Ca2+ channels. chemrxiv.org This coupling is considered a novel mechanism by which HU-308 affects CB2 signaling at stimulatory GPCR effector pathways. chemrxiv.org
In the context of immune cells, HU-308 has been shown to modulate the Th17/Treg balance through the JAK/STAT5 and TGF-β/SMAD signaling pathways in CD4+ T cells. frontiersin.orgnih.gov Specifically, HU-308 treatment led to the activation of p-JNK/JNK, p-AKT/AKT, p-Smad2/Smad2, and p-Stat5/Stat5 signaling pathways. frontiersin.orgnih.gov These findings highlight the intricate ways HU-308 influences immune cell differentiation and function through diverse signaling networks.
Exploration of Additional Receptor Targets
Moreover, some studies have proposed that HU-308 might have partial agonist activity at GPR55, stimulating ERK1/2 signaling. acs.org Investigating these potential off-target interactions is essential to fully understand the spectrum of HU-308's effects and to rule out unintended consequences in therapeutic applications. Future studies should employ comprehensive screening approaches and utilize genetically modified models (e.g., receptor knockout mice) to definitively identify and characterize any additional receptor targets.
Development of Advanced HU-308 Derivatives with Enhanced Specificity
The development of HU-308 derivatives with improved pharmacological properties, such as enhanced specificity for particular signaling pathways or cell types, is a key area for future research. The synthesis of photoswitchable HU-308 azobenzene (B91143) derivatives (azo-HU308s) represents a step in this direction, enabling optical control over CB2-mediated Ca2+ release. chemrxiv.org This demonstrates the potential for designing derivatives that allow for precise spatiotemporal control of receptor activation.
Furthermore, research into the enantiomer of HU-308, known as HU-433, has revealed interesting differences in biological potency despite lower binding affinity for human CB2 compared to HU-308 in some assays. acs.orgnih.govpnas.org Molecular modeling suggests that HU-433 and HU-308 may have different binding conformations within the CB2 receptor, potentially explaining differences in their effects on downstream signaling, such as β-arrestin2 and Gαi recruitment. acs.orgnih.govpnas.org This highlights the importance of chirality in the design of cannabinoid ligands and suggests that exploring different stereoisomers could lead to derivatives with distinct functional profiles.
Future efforts should focus on structure-activity relationship studies to identify molecular modifications that can fine-tune HU-308's interaction with CB2 and potentially other targets. This could involve rational design based on receptor structural information or high-throughput screening of compound libraries. The goal is to create derivatives with optimized efficacy, reduced off-target effects, and potentially novel signaling biases.
Investigation of Long-Term Cellular Adaptations to HU-308 Exposure
The long-term effects of chronic HU-308 exposure on cellular function and adaptation are not yet fully understood and represent a critical area for future investigation. While studies have demonstrated beneficial effects in various preclinical models, the sustained impact of CB2 activation needs to be thoroughly assessed. nih.govmdpi.compharmrxiv.de Prolonged CB2 activation could potentially lead to receptor desensitization, downregulation, or alterations in downstream signaling components.
Research is needed to explore how chronic HU-308 treatment affects cellular processes such as receptor trafficking, protein expression levels, and the activity of downstream signaling molecules over extended periods. Understanding these long-term adaptations is crucial for evaluating the potential for sustained therapeutic efficacy and identifying any potential for tolerance or adverse effects with chronic use.
Application of HU-308 as a Probe for Endocannabinoid System Research
Given its high selectivity for CB2, HU-308 serves as a valuable pharmacological tool for dissecting the roles of this specific receptor within the complex endocannabinoid system. ebi.ac.uknih.govresearchgate.net Future research can leverage HU-308 as a probe to further investigate the physiological functions of CB2 in various tissues and organs, particularly those outside the central nervous system where CB2 is predominantly expressed. nih.govpnas.org
HU-308 can be used in conjunction with genetic approaches (e.g., CB2 knockout models) and other pharmacological tools (e.g., CB2 antagonists) to confirm CB2-mediated effects and to distinguish them from those mediated by other components of the endocannabinoid system or off-target interactions. nih.govmdpi.commdpi.com Furthermore, labeled versions of HU-308 (e.g., fluorescent or radiolabeled) can be developed and utilized to study receptor localization, density, and dynamics in living cells and tissues. researchgate.netresearchgate.net Such studies can provide valuable insights into the spatial and temporal aspects of CB2 signaling.
Integration with Systems Biology Approaches
Integrating research on HU-308 with systems biology approaches can provide a more holistic understanding of its effects within complex biological networks. This involves combining data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of how HU-308 perturbs cellular and physiological systems.
Future research could utilize systems biology to identify novel pathways and interactions influenced by HU-308 that may not be apparent from studying individual components in isolation. This could involve analyzing changes in gene expression profiles, protein-protein interaction networks, or metabolic fluxes in response to HU-308 treatment. Such an integrated approach can help to uncover the broader consequences of CB2 activation and identify potential biomarkers for predicting therapeutic responses or identifying off-target effects.
By applying systems biology, researchers can gain deeper insights into how HU-308 influences the interplay between different signaling pathways, cellular processes, and organ systems, ultimately contributing to a more complete picture of its pharmacological actions.
Q & A
Q. What experimental methods are used to confirm HU-308’s selectivity for CB2 over CB1 receptors?
HU-308’s CB2 selectivity is validated through competitive binding assays and functional studies. For example, displacement assays using [³H]CP 55,940 in CB1- and CB2-expressing cell membranes demonstrate HU-308’s higher affinity for CB2 (Ki = 22.7 nM vs. >10 µM for CB1) . GTPγS binding assays further confirm CB2-specific activation, as HU-308 induces G-protein coupling in CB2-expressing membranes but not CB1 . Researchers should combine radioligand displacement with functional assays (e.g., cAMP inhibition) to confirm receptor specificity .
Q. How is HU-308’s anti-inflammatory activity assessed in preclinical models?
Common models include collagen-induced arthritis (CIA) in mice, where HU-308 (1 mg/kg) reduces joint swelling, synovial hyperplasia, and pro-inflammatory cytokines (IL-6, MMP-3) via CB2-dependent inhibition of ERK1/2 and p38 MAPK phosphorylation . In vitro, dose-response experiments using splenocytes or macrophages measure cytokine suppression (e.g., IL-5, IL-13) via ELISA or flow cytometry .
Q. What are standard dosing protocols for HU-308 in rodent studies?
HU-308 is typically administered intraperitoneally at 1–5 mg/kg. In hepatic ischemia-reperfusion (I/R) injury models, pretreatment with 5 mg/kg HU-308 significantly reduces ALT, LDH, and oxidative stress markers . Dose-dependent effects on Th2 cell differentiation are observed at 1–10 µM in vitro . Researchers should optimize doses based on target tissues and receptor density.
Advanced Research Questions
Q. How does HU-308 modulate divergent signaling pathways (e.g., JAK-STAT vs. MAPK) in different cell types?
In CD4+ T cells, HU-308 suppresses Th2 differentiation by upregulating SOCS3, which inhibits IL-2/STAT5 signaling . Conversely, in osteoblasts or synovial fibroblasts, it inhibits ERK1/2 and p38 MAPK phosphorylation, reducing proliferation and cytokine release . Researchers should use RNA-seq or phosphoproteomics to map pathway-specific effects and validate findings with kinase inhibitors (e.g., PD98059 for ERK1/2) .
Q. How can contradictory findings on HU-308’s receptor dependence be resolved?
In CB2 knockout (CB2⁻/⁻) mice, HU-308 enhances DOI-induced repetitive behaviors (e.g., ear scratching), suggesting non-CB2 mechanisms . To reconcile this, employ conditional knockout models (e.g., CD4+ T cell-specific CB2 deletion) or screen for off-target interactions using broad-spectrum receptor panels. Functional assays (e.g., GTPγS binding) in CB2⁻/⁻ tissues can identify alternative pathways .
Q. What strategies optimize HU-308’s efficacy in neuroprotection studies?
Co-administration with MEK inhibitors (e.g., PD98059) potentiates HU-308’s anti-proliferative effects in osteoblasts by synergistically blocking ERK1/2 . In retinal or hepatic models, formulate HU-308 in lipid-based carriers (e.g., soybean oil) to improve bioavailability . Real-time TR-FRET assays using fluorescent probes (e.g., probe 3B) enable precise kinetic analysis of HU-308 binding .
Q. How does HU-308’s efficacy vary across developmental stages or sexes?
In juvenile mice, HU-308 (5 mg/kg) suppresses DOI-induced repetitive behaviors more effectively in females than males, likely due to hormonal modulation of CB2 expression . Researchers should stratify results by age and sex, using qPCR to correlate CB2 receptor levels with behavioral outcomes .
Methodological Considerations
Q. What controls are essential when studying HU-308 in CB2-dependent processes?
Include CB2 antagonists (e.g., AM630) to confirm receptor mediation . For in vitro work, use CB2⁻/⁻ cell lines or siRNA knockdown to isolate CB2-specific effects . Always compare HU-308 with pan-cannabinoid agonists (e.g., THC) to assess selectivity .
Q. How should researchers address HU-308’s solubility and stability in experiments?
HU-308 is soluble in DMSO (2 mg/mL) but requires dilution in saline or soybean oil for in vivo use . Store aliquots at -20°C to prevent degradation. Monitor stability via HPLC and adjust vehicle composition to avoid solvent toxicity .
Data Interpretation and Reporting
Q. How to present conflicting data on HU-308’s dual roles in inflammation and behavior?
Clearly delineate context-dependent mechanisms (e.g., immune vs. neuronal CB2 activation) in the discussion. Use pathway enrichment analysis (e.g., KEGG) to highlight tissue-specific signaling networks . Report negative findings transparently, such as lack of CB2-mediated effects in certain models .
Q. What statistical approaches are recommended for HU-308 dose-response studies?
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values . For behavioral data, apply mixed-effects models to account for repeated measures and individual variability . Report SEM and effect sizes to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
